N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Overview
Description
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide: is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the nitrophenyl group: This step involves nitration of aniline to form 2-nitroaniline, followed by sulfonylation to introduce the sulfonyl group.
Coupling of the bicyclic and nitrophenyl components: This is done through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of bicyclic structures on biological activity. Its potential interactions with biological macromolecules can provide insights into structure-activity relationships.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure could facilitate binding to specific molecular targets, while the nitrophenyl and sulfonyl groups could participate in various interactions, such as hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is unique due to its combination of a bicyclic structure with nitrophenyl and sulfonyl groups. This combination imparts specific chemical and biological properties that are not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-21(22-18-13-15-10-11-16(18)12-15)14-23(17-6-2-1-3-7-17)30(28,29)20-9-5-4-8-19(20)24(26)27/h1-9,15-16,18H,10-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXGFHHODOEDOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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